molecular formula C13H18N2O6 B8648406 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid

4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid

Cat. No.: B8648406
M. Wt: 298.29 g/mol
InChI Key: IXEJKOITYCIRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid is an organic compound that features a nitro group and a bis(2-methoxyethyl)amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro group at the 3-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bis(2-methoxyethyl)amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[Bis(2-methoxyethyl)amino]-3-aminobenzoic acid .

Scientific Research Applications

4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bis(2-methoxyethyl)amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-[Bis(2-methoxyethyl)amino]-3-aminobenzoic acid: A reduced form of the compound.

    4-[Bis(2-methoxyethyl)amino]-3-chlorobenzoic acid: A derivative with a chloro group instead of a nitro group.

Uniqueness

4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a bis(2-methoxyethyl)amino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

4-[bis(2-methoxyethyl)amino]-3-nitrobenzoic acid

InChI

InChI=1S/C13H18N2O6/c1-20-7-5-14(6-8-21-2)11-4-3-10(13(16)17)9-12(11)15(18)19/h3-4,9H,5-8H2,1-2H3,(H,16,17)

InChI Key

IXEJKOITYCIRCJ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(2-methoxyethyl)amine (Aldrich B4, 820-7; 1.6 g; 12 mmol; 3 eq.) was added to a solution of 4-fluoro-3-nitrobenzoic acid (740 mg; 4 mmol; 1 eq.) in EtOH (20 mL) and the resulting mixture was stirred at room temperature for 2 hours then at 70° C. for 20 hours. The solution was concentrated in vacuo and the residue was partitioned between NaOH 0.5M and Et2O. The aqueous layer was acidified to pH 2 with HCl 5M, extracted with ethyl acetate (3×) and the combined organic phase was dried over magnesium sulfate. After evaporation of the solvent, the residue was crystallised from ethyl acetate/n-pentane to afford the title compound (1.12 g, 94%) as a yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

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